![molecular formula C10H16OS2 B14568165 2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one CAS No. 61539-01-3](/img/structure/B14568165.png)
2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one is a chemical compound with the molecular formula C10H16OS2 It is characterized by the presence of a cycloheptanone ring substituted with a bis(methylsulfanyl)methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one typically involves the reaction of cycloheptanone with a suitable methylsulfanyl reagent under controlled conditions. One common method involves the use of methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cycloheptanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The bis(methylsulfanyl) groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The cycloheptanone ring can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(methylsulfanyl)methylidene]-3-methylcyclopentan-1-one
- 2-[Bis(methylsulfanyl)methylene]-1-indanone
Uniqueness
2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one is unique due to its seven-membered ring structure, which is less common compared to five- or six-membered rings. This structural feature can impart different chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
61539-01-3 |
|---|---|
Molecular Formula |
C10H16OS2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C10H16OS2/c1-12-10(13-2)8-6-4-3-5-7-9(8)11/h3-7H2,1-2H3 |
InChI Key |
YYSLPUNNAIYZDW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CCCCCC1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



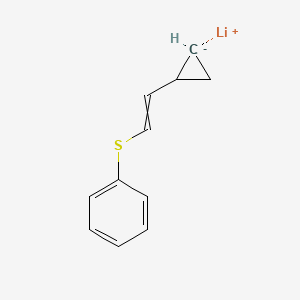
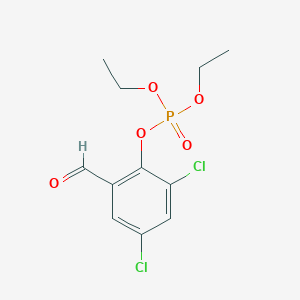
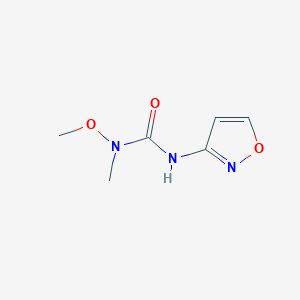
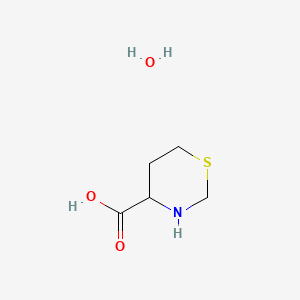
![Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-](/img/structure/B14568122.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
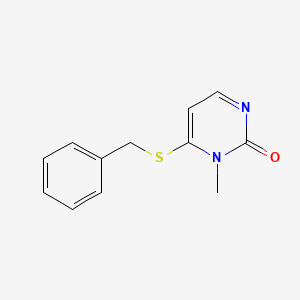
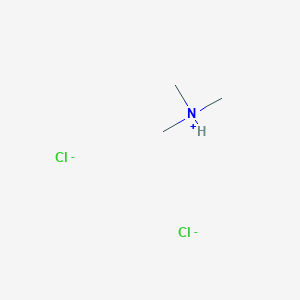
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
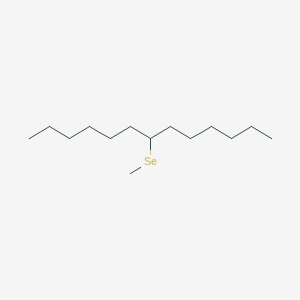

![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
